Tetracyanoethane

Organic electronics Cyclic voltammetry Charge-transfer complexes

Select TCNE as your calibrated strong π-acceptor. A first ionization potential of 11.77 eV and reduction potential of –0.32 V vs Fc+/Fc make TCNE the benchmark for charge-transfer complexes, organic electronics doping, and [2+2] cycloaddition-derived super-acceptors. Its planar, minimal-footprint geometry enables faster kinetics and higher stereoselectivity than bulkier TCNQ or F4-TCNQ analogs. Ideal for vacuum-deposited interfaces and multinuclear organometallic bridging ligands where energy-level alignment is critical. Bulk quantities available.

Molecular Formula C6H2N4
Molecular Weight 130.11 g/mol
Cat. No. B8210308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracyanoethane
Molecular FormulaC6H2N4
Molecular Weight130.11 g/mol
Structural Identifiers
SMILESC(C#N)C(C#N)(C#N)C#N
InChIInChI=1S/C6H2N4/c7-2-1-6(3-8,4-9)5-10/h1H2
InChIKeySCIYPPJMKCXIGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetracyanoethylene (TCNE) for Industrial & Scientific Procurement: Core Electron Acceptor Properties


Tetracyanoethylene (TCNE, CAS 670-54-2) is a planar organic electron acceptor comprising an ethylene core fully substituted with four cyano groups. The molecule is a benchmark strong π-acceptor due to the conjugation of low-energy cyano π* orbitals with the central C=C double bond [1]. TCNE undergoes facile one-electron reduction to form a stable radical anion and is widely used in charge-transfer complex synthesis, organic electronics doping, and as an electrophilic dienophile in [2+2] cycloaddition reactions [2].

Why Tetracyanoethylene Cannot Be Replaced by Generic Cyano-Acceptors: Procurement Rationale


Generic substitution of TCNE with in-class cyano-acceptors such as TCNQ or F4-TCNQ is not scientifically valid due to quantifiable differences in electronic structure, reduction potential, steric profile, and reaction kinetics. While all three compounds function as electron acceptors, TCNE exhibits a first ionization potential of 11.77 eV—2.16 eV higher than TCNQ (9.61 eV)—directly reflecting distinct frontier orbital energetics that dictate charge-transfer complex stability and doping efficiency [1]. Similarly, the small planar geometry of TCNE enables [2+2] cycloaddition kinetics and stereoselectivity unattainable with the bulkier quinoidal analogs [2]. Substitution without verifying these application-specific parameters risks device underperformance, synthetic failure, or irreproducible results.

Tetracyanoethylene: Comparative Performance Metrics Against Closest Analogs


TCNE Reduction Potential vs TCNQ: Electrochemical Benchmarks for Electron Acceptors

TCNE undergoes reversible one-electron reduction at –0.32 V vs Fc+/Fc in CH2Cl2–0.1 M nBu4NPF6, a potential that is 0.07 V more negative than the benchmark acceptor TCNQ (–0.25 V vs Fc+/Fc under identical conditions) [1]. This establishes TCNE as a moderately weaker acceptor than TCNQ in electrochemical terms, a distinction critical for selecting the appropriate acceptor for charge-transfer complex tuning.

Organic electronics Cyclic voltammetry Charge-transfer complexes

TCNE vs TCNQ First Ionization Potential: Gas-Phase Electronic Structure Quantified

Gas-phase photoelectron spectroscopy measurements using He I resonance line excitation reveal that TCNE exhibits a first ionization potential (IP) of 11.77 eV, significantly higher than TCNQ at 9.61 eV—a difference of 2.16 eV [1]. This substantial difference in HOMO energy reflects fundamentally distinct electronic structures that govern donor-acceptor interaction strength in the gas phase and at interfaces.

Photoelectron spectroscopy Electronic structure Molecular orbital energetics

TCNE vs TCNQ in QLED Hole-Transport Layer Doping: Device Performance Comparison

In a comparative study of p-type dopants in poly-TPD hole-transport layers for inverted quantum dot light-emitting diodes (QLEDs), all acceptor dopants (TCNE, TCNQ, F4TCNQ) shifted the HOMO energy level of poly-TPD down by 0.02–0.1 eV and improved hole injection [1]. Notably, among the dopants evaluated, TCNQ—not TCNE—yielded the largest increase in hole conductivity and achieved a 36.7% improvement in current efficiency (from 69.4 to 94.9 cd/A) and an external quantum efficiency increase from 16.3% to 22.4% compared with undoped devices [1]. TCNE was less effective than TCNQ in this specific device architecture.

Quantum dot LEDs p-Type doping Hole transport layer

TCNE-Adduct Dyes in DSSCs vs TCNQ-Adducts: Photovoltaic Performance Differentiation

In a molecular engineering study of organic dyes with donor-acceptor configuration for DSSCs, dyes incorporating TCNQ-derived acceptor moieties (AQ and TQ) demonstrated red-shifted absorption spectra and superior charge transfer indices—longer charge transfer distance (DCT) and lower electron-hole overlap (S)—compared to TCNE-derived acceptor dyes (AE and TE) [1]. The study concluded that AQ and TQ dyes were the preferred candidates for improving DSSC efficiency due to higher charge transfer rates, faster electron transfer rate constants, and lower chemical hardness [1].

Dye-sensitized solar cells Photovoltaic performance Donor-acceptor dyes

TCNE Thermal [2+2] Cycloaddition vs TCNQ/F4-TCNQ: Synthetic Versatility Quantified

Thermal [2+2] cycloadditions of TCNE, TCNQ, and F4-TCNQ to N,N-dimethylanilino-substituted cyanoalkynes, followed by retro-electrocyclization, afforded a new class of organic super-acceptors [1]. The resulting adducts from all three acceptors rival F4-TCNQ in reversible electron uptake propensity and electron affinity (EA), with predicted EAs reaching values comparable to F4-TCNQ at 4.96 eV [1]. TCNE serves as the smallest and most synthetically accessible precursor among the three acceptors, enabling [2+2] cycloaddition with the widest range of electron-rich alkynes due to minimized steric hindrance.

Click chemistry Cycloaddition Donor-acceptor chromophores

TCNE Complexes vs TCNQ/TCNB: Reduction Potential Extremes in Tetranuclear Complexes

In tetranuclear iron complexes of the form {(μ4-TCNX)[Fe(CO)2(C5H5)]4}(BF4)4 where TCNX = TCNE, TCNQ, or TCNB (1,2,4,5-tetracyanobenzene), both TCNE and TCNQ complexes exhibit extremely facile reduction with reduction potentials >+0.3 V vs ferrocenium/ferrocene [1]. In contrast, the TCNB analog displays a significantly more negative reduction potential at approximately –1.0 V [1]. TCNE and TCNQ cluster together as strong π-accepting ligands, while TCNB behaves as a fundamentally distinct (weaker) acceptor class.

Coordination chemistry Organometallic complexes Ligand design

Tetracyanoethylene: Procurement-Guided Application Scenarios Based on Comparative Evidence


Precursor for [2+2] Cycloaddition-Derived Super-Acceptors

Procure TCNE for the synthesis of nonplanar organic super-acceptors via thermal [2+2] cycloaddition with electron-rich alkynes followed by retro-electrocyclization. As established in the comparative study by Kivala et al. [1], TCNE-derived adducts achieve electron affinity values rivaling F4-TCNQ (4.96 eV) while benefiting from the minimal steric hindrance of the TCNE precursor, enabling broader substrate scope than bulkier TCNQ or F4-TCNQ alternatives.

Charge-Transfer Complex Formation with Low-Ionization-Energy Donors

Select TCNE over TCNQ for charge-transfer complexes requiring a stronger electron-withdrawing acceptor in the gas phase or at vacuum-deposited interfaces. Photoelectron spectroscopy data demonstrate that TCNE exhibits a first ionization potential of 11.77 eV—2.16 eV higher than TCNQ (9.61 eV) [1]—indicating substantially different HOMO energetics that govern donor-acceptor interaction strength. This property is critical for vacuum-deposited organic electronic devices where interfacial energy level alignment determines charge injection efficiency.

Coordination Chemistry: Bridging Ligand for Multinuclear Metal Complexes

Use TCNE as a strong π-accepting bridging ligand in multinuclear organometallic complexes. As shown in the tetranuclear Fe complexes study [1], TCNE and TCNQ complexes both exhibit extremely facile reduction with reduction potentials >+0.3 V vs Fc+/Fc, whereas the analogous TCNB complex reduces at –1.0 V. Procurement of TCNE rather than TCNQ may be advantageous where the smaller molecular footprint of TCNE enables closer metal-metal proximity or where TCNQ is cost-prohibitive or supply-constrained.

Benchmark Electron Acceptor for New Material Development

Utilize TCNE as a calibrated benchmark acceptor when developing novel electron-deficient materials. The established reduction potential of –0.32 V vs Fc+/Fc (CH2Cl2, 0.1 M nBu4NPF6) and first ionization potential of 11.77 eV [1][2] provide reproducible reference values against which new acceptor strengths can be quantitatively compared. This standardization is essential for publications requiring reproducible electrochemical characterization of new organic semiconductors and charge-transfer materials.

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